molecular formula C19H25BrN2O2 B12460286 N-(3-bromobenzyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide

N-(3-bromobenzyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide

Cat. No.: B12460286
M. Wt: 393.3 g/mol
InChI Key: MYRTUFGDHJLADZ-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromobenzyl group and a cyclohexenyl group, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Preparation of 3-bromobenzylamine: This can be achieved by brominating benzylamine using bromine in the presence of a suitable solvent.

    Formation of cyclohexenyl ethylamine: This involves the reaction of cyclohexene with ethylamine under specific conditions.

    Coupling Reaction: The final step involves coupling 3-bromobenzylamine with cyclohexenyl ethylamine in the presence of butanediamide under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide involves its interaction with specific molecular targets and pathways. The bromobenzyl group may interact with enzymes or receptors, leading to modulation of biological activities. The cyclohexenyl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide
  • N-(3-fluorobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide
  • N-(3-methylbenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide

Uniqueness

N-(3-bromobenzyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

Molecular Formula

C19H25BrN2O2

Molecular Weight

393.3 g/mol

IUPAC Name

N'-[(3-bromophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]butanediamide

InChI

InChI=1S/C19H25BrN2O2/c20-17-8-4-7-16(13-17)14-22-19(24)10-9-18(23)21-12-11-15-5-2-1-3-6-15/h4-5,7-8,13H,1-3,6,9-12,14H2,(H,21,23)(H,22,24)

InChI Key

MYRTUFGDHJLADZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCC(=O)NCC2=CC(=CC=C2)Br

Origin of Product

United States

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